Enzymatic Potency vs. Ubiquitin Variant Inhibitors
Stambp-IN-1 (BC-1471) represents a small-molecule STAMBP inhibitor with an IC₅₀ of 0.33 mM (330,000 nM) for inhibiting STAMBP-mediated cleavage of recombinant di-ubiquitin, whereas protein-based ubiquitin variant inhibitors UbVSP.1 and UbVSP.3 achieve substantially greater potency with IC₅₀ values of 8.4 nM and 9.8 nM respectively against STAMBP isopeptidase activity [1]. The approximately 39,000-fold difference in potency reflects fundamental modality distinctions: Stambp-IN-1 provides a cell-permeable small-molecule tool suitable for high-throughput screening and pharmacological validation, while UbV inhibitors require intracellular expression or protein delivery strategies . Notably, the JBC publication explicitly states that UbVSP.1 and UbVSP.3 'far exceed the reported small-molecule inhibitor BC-1471' in potency [1].
| Evidence Dimension | In vitro STAMBP isopeptidase/deubiquitinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.33 mM (330,000 nM) against recombinant di-Ub cleavage |
| Comparator Or Baseline | UbVSP.1: IC₅₀ = 8.4 nM; UbVSP.3: IC₅₀ = 9.8 nM against STAMBP isopeptidase activity |
| Quantified Difference | UbV inhibitors are approximately 39,000-fold more potent than Stambp-IN-1; Stambp-IN-1 provides small-molecule modality advantage |
| Conditions | Stambp-IN-1: recombinant di-Ub cleavage assay with purified STAMBP; UbV inhibitors: STAMBP isopeptidase activity assay |
Why This Matters
This quantitative distinction informs modality selection: Stambp-IN-1 offers cell-permeable small-molecule pharmacology for dose-response studies, while UbV tools provide superior potency for genetic perturbation approaches.
- [1] Guo Y, Liu Q, Mallette E, et al. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1. J Biol Chem. 2021;297(4):101107. View Source
